4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biological Activity
Antiplasmodial and Antifungal Activity : A study focused on the synthesis of functionalized aminoquinolines, including derivatives of pyrrolidin-1-ylquinoline, revealed moderate antiplasmodial activity against Plasmodium falciparum and promising antifungal activity against specific strains like Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).
Antitumor Agents : Another research highlighted the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones and evaluated their anti-proliferative activity against various human cancer cell lines. These compounds showed potent cytotoxic activity against cancer cells while demonstrating weak inhibitory activity towards normal cells (Huang et al., 2013).
Anticoagulant Activity : Derivatives of pyrroloquinolin-2-ones, including those structurally related to 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone, were synthesized and evaluated for their anticoagulant activity, indicating potential applications in blood coagulation management (Novichikhina et al., 2020).
Chemical Synthesis and Characterization
Regio- and Stereoselective Synthesis : A green chemistry approach led to the synthesis of functionalized dihydrofuro[3,2-c]quinolin-4(2H)-ones via a three-component reaction, demonstrating the compound's versatility in organic synthesis (Indumathi et al., 2012).
Organocatalytic Synthesis : Research on the synthesis of pyrrolyl 4-quinolinone alkaloids, including quinolactacide, through 9-AJ-catalyzed tandem acyl transfer–regioselective cyclization, shows the compound's importance in producing complex organic molecules (Saito et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-9-11(10-16-7-3-4-8-16)12-5-1-2-6-13(12)15-14/h1-2,5-6,9H,3-4,7-8,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWECBMRVJKRHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695034 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone | |
CAS RN |
1086393-55-6 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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